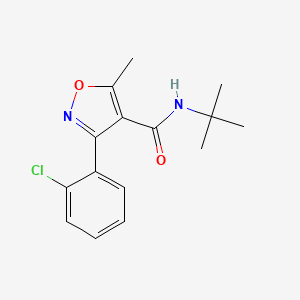

![molecular formula C16H15Cl2NO B5547408 6-氯-3-[2-(4-氯苯基)乙基]-3,4-二氢-2H-1,3-苯并恶嗪](/img/structure/B5547408.png)

6-氯-3-[2-(4-氯苯基)乙基]-3,4-二氢-2H-1,3-苯并恶嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzoxazine compounds often involves the condensation of phenols, formaldehyde, and primary amines. For compounds similar to 6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine, a specific route might involve the use of chlorophenyl-substituted amines and chlorinated phenols under conditions that favor the formation of the oxazine ring. Notable is the research on the synthesis and characterization of benzoxazine monomers based on chloro-substituted aromatic amines, offering insights into the influence of chlorine substituents on the synthesis process and the polymerization ability of the resulting monomers (Petrakova et al., 2020).

Molecular Structure Analysis

The structure of benzoxazine compounds is characterized by the 3,4-dihydro-2H-1,3-benzoxazine core, with various substituents influencing its physical and chemical properties. The presence of chloro-substituents could affect the electronic distribution within the molecule, potentially altering its reactivity. Crystallographic studies, such as those conducted by Köysal et al. (2003), provide detailed insights into the spatial arrangement of atoms within the molecule, highlighting the planarity of the benzoxazolinone ring system and its perpendicular orientation to substituent groups (Köysal et al., 2003).

Chemical Reactions and Properties

Benzoxazine compounds participate in a variety of chemical reactions, including ring-opening polymerization which is critical for the production of polybenzoxazine polymers. The chloro-substituents in the molecule may influence the reactivity towards nucleophiles and bases, and potentially impact the polymerization process. Research on the synthesis and polymerization behavior of benzoxazine isomers offers insight into how different substituents affect the polymerization temperatures and the properties of the resulting polymers (Liu et al., 2014).

Physical Properties Analysis

The physical properties of benzoxazine compounds, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The inclusion of chloro-substituents is likely to affect these properties by altering intermolecular interactions. Studies on the solubility of chlorophenyl-substituted benzodiazepines and benzoxazines in various solvents provide valuable data on how structural variations impact physical properties (Soltanpour et al., 2010).

Chemical Properties Analysis

The chemical properties of 6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine, such as reactivity towards various chemical reagents, stability under different conditions, and potential for chemical modifications, are pivotal for its applications in materials science. The presence of electron-withdrawing chloro groups could influence the electron density around the oxazine ring, affecting its nucleophilic and electrophilic reaction sites. Research on the reactivity of benzoxazine compounds with different substituents can shed light on these aspects (Gabriele et al., 2006).

科学研究应用

苯并恶嗪化合物的合成和水解:

- Iwanami 等人 (1964) 的研究涉及化合物的合成,包括 6-氯-2-氧代-3-乙氧基羰基亚甲基-3,4-二氢-2H-1,4-苯并恶嗪。本研究重点关注这些化合物的加水分解,深入了解其化学行为和在合成化学中的潜在应用 (Iwanami 等人,1964).

作为抗菌剂和抗肿瘤剂的潜力:

- El-Moneim 等人 (2015) 合成了稠合的 1,2,4-三嗪衍生物,并检查了它们的抗菌和抗肿瘤活性。本研究表明这些化合物在开发新药中的潜在应用 (El-Moneim 等人,2015).

抗氧化活性的评估:

- Firpo 等人 (2019) 评估了环己烯稠合恶嗪的体外和离体抗氧化活性,强调了这些化合物(包括苯并恶嗪)作为具有抗氧化特性的生物活性化合物的来源的潜力 (Firpo 等人,2019).

化学稳定性和合成方法:

- Gütschow 等人 (1999) 和 Qi 等人 (2009) 的研究重点关注与苯并恶嗪相关的恶嗪-4-酮的合成和稳定性。这些研究有助于理解类似化合物的化学稳定性和合成方法,可应用于材料科学和药物化学 (Gütschow 等人,1999),(Qi 等人,2009).

属性

IUPAC Name |

6-chloro-3-[2-(4-chlorophenyl)ethyl]-2,4-dihydro-1,3-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO/c17-14-3-1-12(2-4-14)7-8-19-10-13-9-15(18)5-6-16(13)20-11-19/h1-6,9H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYSOHFJJQZPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)OCN1CCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5547326.png)

![ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate](/img/structure/B5547338.png)

![(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547351.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine](/img/structure/B5547354.png)

![2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)

![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5547385.png)

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)